Triethanolamine lauroylsarcosinate
Description
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[dodecanoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;8-4-1-7(2-5-9)3-6-10/h3-13H2,1-2H3,(H,18,19);8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDITXMCJQRQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066099 | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16693-53-1 | |
| Record name | Lauroylsarcosine triethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16693-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TEA-Lauroyl sarcosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016693531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(1-oxododecyl)glycine, compound with 2,2',2''-nitrilotri(ethanol) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIETHANOLAMINE LAUROYLSARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SIE23654C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Strategies for Triethanolamine Lauroylsarcosinate
Precursor Chemistry and Reaction Pathways in Triethanolamine (B1662121) Lauroylsarcosinate Synthesis
The formation of triethanolamine lauroylsarcosinate relies on the availability and purity of its precursors: triethanolamine and lauroyl sarcosine (B1681465).
Triethanolamine Production Routes and Stoichiometric Control
Triethanolamine, a tertiary amine and a triol, is primarily produced through the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.org This process also yields monoethanolamine and diethanolamine (B148213) as byproducts. The key to maximizing the yield of triethanolamine lies in controlling the stoichiometry of the reactants. wikipedia.orgchemicalbook.com
Industrial production often involves the ammonolysis of ethylene oxide, followed by separation of the resulting ethanolamines through distillation. chemicalbook.com In some processes, a catalyst such as a ZSM-5 type zeolite that has undergone ion exchange with lanthanum is used to facilitate the reaction. chemicalbook.com The reaction can be carried out under adiabatic conditions at elevated pressure and a controlled inlet temperature. chemicalbook.com The continuous introduction of ethylene oxide, liquid ammonia, and monoethanolamine into a reactor packed with the catalyst allows for precise control over the reaction and product distribution. chemicalbook.com
The following table summarizes the typical specifications for commercially available triethanolamine:
| Property | Specification |
| Purity | 99.0% min. |
| Monoethanolamine | 0.05% max. |
| Diethanolamine | 0.40% max. |
| Water Content | 0.20% max. |
Data sourced from Dow Chemical Company, 1999b as cited in a 2000 NCBI Bookshelf report. nih.gov
Lauroyl Sarcosine Precursor Synthesis and Functionalization
Lauroyl sarcosine, an N-acyl amino acid, is synthesized from lauroyl chloride and sarcosine. jst.go.jp A common challenge in this synthesis is the formation of lauric acid as a contaminant. jst.go.jp One method to circumvent this involves the acylation of an aminonitrile, an intermediate in the Strecker synthesis, followed by hydrolysis. jst.go.jp This approach can yield N-lauroylsarcosine with high selectivity. jst.go.jp
Another route for synthesizing N-acyl amino acids like lauroyl sarcosine is through Pd-catalyzed amidocarbonylation. acs.orgacs.org This method has been shown to produce N-lauroyl sarcosine in excellent yields. acs.orgacs.org The synthesis of sodium lauroyl sarcosinate, a related compound, involves the reaction of lauroyl chloride with sodium sarcosinate in the presence of sodium hydroxide, followed by acidification and neutralization. google.com
The synthesis of lauroyl chloride itself is typically achieved by reacting lauric acid with a chlorinating agent like phosphoryl chloride or thionyl chloride. google.comgoogle.com
Salt Formation Mechanisms and Conditions for this compound
This compound is formed through the neutralization of lauroyl sarcosine with triethanolamine. chemicalbook.comsaapedia.org This acid-base reaction results in the formation of a salt. Triethanolamine acts as a base, neutralizing the acidic carboxylic acid group of lauroyl sarcosine. chemicalbook.com The resulting triethanolammonium (B1229115) salt is often more soluble than the corresponding alkali metal salts. chemicalbook.com
One patented method describes the synthesis of an N-lauroyl glycine (B1666218) triethanolamine salt solution by grinding lauroyl glycine solid raw materials, adding them to water, heating the mixture, and then adding triethanolamine while stirring. scispace.com This one-step process, using water as the sole solvent, is presented as a simple and efficient method for producing a high-purity product. scispace.com
Advanced Synthetic Methodologies for N-Acyl Amino Acid Surfactants
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for producing N-acyl amino acid surfactants.
Enzymatic Catalysis in Surfactant Synthesis
Enzymatic synthesis of N-acyl amino acid surfactants offers several advantages, including mild reaction conditions and a greener environmental profile. bbwpublisher.comresearchgate.net Lipases and proteases are the primary enzymes used for this purpose. researchgate.net These enzymes can catalyze the acylation of amino acids with fatty acids or their esters. whiterose.ac.ukrsc.org
For instance, lipase-catalyzed synthesis can be used to produce N-acyl amino acid derivatives. whiterose.ac.uk The efficiency of the enzymatic reaction can be influenced by factors such as the choice of enzyme, reaction temperature, and the molar ratio of reactants. rsc.org While enzymatic methods are promising, they can sometimes result in lower yields compared to traditional chemical synthesis. bbwpublisher.comresearchgate.net Chemo-enzymatic methods, which combine the benefits of both approaches, are also being explored. bbwpublisher.com
Green Chemistry Approaches in Reaction Design
Green chemistry principles are increasingly being applied to the synthesis of surfactants to minimize environmental impact. This includes the use of renewable raw materials, solvent-free reaction conditions, and the development of biodegradable products. rsc.orgcsic.es
Solvent-Free and Low-Temperature Synthetic Processes
The development of environmentally benign synthetic methods is a growing priority in chemical manufacturing. For amino acid-based surfactants like this compound, this includes the exploration of solvent-free and low-temperature reaction conditions.
Enzymatic synthesis presents a promising avenue for achieving these goals. Lipases, for instance, can be used to catalyze the esterification of amino acids or their derivatives. Research has demonstrated the feasibility of lipase-catalyzed synthesis of amino acid glyceride conjugates in solvent-free media, with continuous removal of water produced during the reaction. rsc.org The efficiency of such reactions is influenced by factors like temperature, the molar ratio of reactants, and the specific enzyme used. rsc.org In some cases, the hydrophobic reactant itself can serve as the reaction medium, particularly if it is a liquid at a temperature compatible with enzyme activity (e.g., 45°C). researchgate.net
Furthermore, optimization of enzymatic reactions for the synthesis of triethanolamine-based esterquat cationic surfactants has been achieved using artificial neural networks. mdpi.comnih.gov This approach identified optimal conditions, including a reaction temperature of 61.9°C, which, while not strictly "low-temperature," represents a move towards more energy-efficient processes compared to traditional chemical synthesis that may require higher temperatures. mdpi.comnih.gov These enzymatic methods not only reduce or eliminate the need for organic solvents but also offer high selectivity, minimizing byproduct formation. rsc.orgrsc.org
Structural Modification and Analog Design
The versatility of amino acid-based surfactants stems from the ability to modify their structure to achieve desired properties. This section delves into various strategies for designing analogs of this compound.
Tailored Hydrocarbon Chain Lengths and Their Influence on Derivative Properties
The length of the hydrophobic hydrocarbon chain is a critical determinant of a surfactant's physicochemical properties. For amino acid-based surfactants, altering the chain length provides a direct means to modulate their performance. nih.govresearchgate.net
Generally, as the hydrocarbon chain length increases, the critical micelle concentration (CMC) decreases, meaning fewer surfactant molecules are needed to form micelles and achieve maximum surface tension reduction. researchgate.netresearchgate.net This enhanced surface activity is a direct consequence of the increased hydrophobicity of the molecule. nih.govnih.gov Studies on various N-acyl amino acid surfactants have consistently shown this inverse relationship between alkyl chain length and CMC. researchgate.net For example, phenylalanine-based cationic surfactants exhibited a decrease in CMC from 3.9 mM for a C7 chain to 0.007 mM for a C19 chain. ub.edu
The hydrocarbon chain length also impacts other properties. For instance, in the context of liposomes loaded with the drug meloxicam, increasing the surfactant carbon chain length from C4 to C16 led to a significant increase in the vesicle's zeta potential and enhanced skin permeability. nih.gov This suggests that longer chains can lead to greater interaction with and solubility within lipid bilayers. nih.gov
Below is an interactive table summarizing the effect of hydrocarbon chain length on the CMC of various amino acid-based surfactants.
| Surfactant Series | Chain Length | Critical Micelle Concentration (CMC) (mM) |
| Phenylalanine-based | C7 | 3.9 |
| Phenylalanine-based | C19 | 0.007 |
| N-acyl glycine | C6-C16 | Decreases with increasing chain length |
| N-acyl serine | C6-C16 | Decreases with increasing chain length |
Chiral Centers and Stereochemical Considerations in Amino Acid-Based Surfactant Derivatives
With the exception of glycine, amino acids possess a chiral carbon atom, which introduces the possibility of stereoisomerism in surfactant derivatives. thoughtco.com This chirality can be exploited to create surfactants with unique properties, particularly for applications in chiral separations. researchgate.netnih.gov
The stereochemistry of the amino acid headgroup can significantly influence the surfactant's enantioselectivity. acs.org For instance, in polymeric dipeptide surfactants, the order of the amino acids and the steric factors around the chiral centers have a dramatic effect on their ability to separate enantiomers. acs.orgnih.gov Research has shown that a polymeric dipeptide surfactant can exhibit significantly improved chiral selectivity compared to a single amino acid surfactant. acs.org
The number of chiral centers also plays a role, although its effect can be intertwined with steric factors. A study comparing a dipeptide surfactant with three chiral centers to one with two found that enantiomeric resolution was more dependent on steric hindrance near the stereogenic centers than on the absolute number of chiral centers. nih.gov The presence of multiple chiral centers and hydrogen bonding sites in dipeptide surfactants provides more opportunities for chiral interactions compared to single amino acid surfactants. researchgate.net
Development of Gemini (B1671429) and Glycerolipid-like Surfactant Architectures
Gemini Surfactants:
Gemini surfactants consist of two amphiphilic moieties connected by a spacer group. nih.govnih.gov When derived from amino acids, these surfactants often exhibit superior properties compared to their single-chain counterparts, such as higher surface activity and lower CMCs. nih.govresearchgate.net The amino acid can serve as the polar head group, and a wide variety of amino acids, including sarcosine (N-methylglycine), have been used for this purpose. nih.gov
The architecture of gemini surfactants can be fine-tuned by varying the length of the hydrophobic chains, the nature of the spacer, and the type of amino acid used. nih.gov This tunability allows for the design of gemini surfactants with specific functionalities. science.gov For example, cationic gemini surfactants based on arginine have been synthesized from renewable starting materials and have shown excellent surface activity and biodegradability. researchgate.net
Glycerolipid-like Surfactants:
Another approach to modifying amino acid-based surfactants is to create structures that mimic natural glycerolipids. csic.es These surfactants typically feature a glycerol (B35011) backbone to which one or two fatty acid chains and an amino acid headgroup are attached. rsc.orgcsic.es
The enzymatic synthesis of such compounds has been successfully demonstrated. For example, lipases can catalyze the selective acylation of glycerol with N-protected amino acids, followed by the attachment of lauroyl chains to the remaining hydroxyl groups of the glycerol. rsc.orgrsc.org This results in mono- and di-acylated glyceride conjugates that combine the features of lipids and amino acids. rsc.org Arginine-based monoglyceride surfactants, for instance, are structurally analogous to monoglycerides (B3428702) used in the food and pharmaceutical industries but possess a cationic character due to the arginine headgroup, which can enhance their solubility and antimicrobial activity. csic.es
Triethanolamine Derivatives of Other Anionic Surfactants
Triethanolamine is a versatile base used to neutralize acidic compounds and form salts, including those of various anionic surfactants. nih.govwikipedia.org This reaction is a common strategy to modify the properties of the parent surfactant, often resulting in products with improved solubility and milder characteristics. wikipedia.org
Triethanolamine can be reacted with a range of anionic surfactants beyond lauroylsarcosine. For example, it is used to neutralize fatty acids, alkyl benzene (B151609) sulfonates, and alkyl sulfates. nih.gov The resulting triethanolammonium salts are often more soluble than their alkali metal counterparts and lead to less alkaline final products. wikipedia.org
Furthermore, triethanolamine can be complexed with anionic polymers like carbopols and alginic acid. nih.gov This complexation effectively reduces the high pH of aqueous triethanolamine solutions, which can be beneficial in formulations intended for skin contact. nih.gov
Cardanol-Based Surfactant Analogues and Sustainable Derivatives
Cardanol, a phenolic lipid obtained from cashew nut shell liquid (CNSL), is a renewable and cost-effective platform for the synthesis of sustainable surfactants. encyclopedia.pubrsc.org Its unique structure, featuring a phenolic ring and a long alkyl chain, allows for the creation of various surfactant types, including anionic, cationic, and non-ionic derivatives. rsc.orgresearchgate.net
Cardanol can be used to synthesize analogues of traditional surfactants. For example, cardanol-based surfactants have been developed as sustainable alternatives to alkylbenzene surfactants. researchgate.net The synthesis often involves modifying the phenolic hydroxyl group and/or the benzene ring to introduce hydrophilic functionalities. nih.gov
The synthesis of cardanol-based surfactants can proceed through several routes. For instance, cationic surfactants have been created by introducing quaternary ammonium (B1175870) or pyridinium (B92312) groups. nih.gov Anionic surfactants can be produced by sulfonation or carboxylation. encyclopedia.pub Non-ionic surfactants have also been synthesized from cardanol. researchgate.net These bio-based surfactants are of great interest for a wide range of applications due to their favorable environmental profile. rsc.org
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatographic methods are essential for separating triethanolamine (B1662121) lauroylsarcosinate from its precursors, by-products, and other impurities, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and semi-volatile compounds. When coupled with an Evaporative Light Scattering Detector (ELSD), it becomes particularly useful for analyzing compounds like triethanolamine lauroylsarcosinate, which lack a strong UV chromophore. The ELSD is a mass-sensitive detector that is not dependent on the spectral properties of the analyte, making it a "quasi-universal" detector. chromatographyonline.com
The principle of HPLC-ELSD involves the nebulization of the column eluent into fine droplets, followed by the evaporation of the mobile phase. The remaining non-volatile analyte particles scatter a light beam, and the extent of scattering is proportional to the mass of the analyte. This allows for the detection and quantification of this compound.
Recent advancements in ELSD technology, such as Low-Temperature ELSD (LT-ELSD™), have significantly enhanced sensitivity, with detection limits reaching the low nanogram levels for many compounds. sedere.com For the analysis of related compounds like triethanolamine in specific formulations, HPLC-ELSD methods have been developed and validated. For instance, a method for determining triethanolamine in a cream formulation utilized a Lichrospher CN column with a mobile phase of acetonitrile (B52724) and water containing methanoic acid. researchgate.net The ELSD conditions were optimized with an evaporator temperature of 50°C and a nebulizer temperature of 70°C. researchgate.net Similarly, a robust HPLC-ELSD method was established for the simultaneous analysis of triethanolamine (TEA), triisopropanolamine (B86542) (TIPA), and diethanolisopropanolamine (DEIPA) in cement grinding aids, demonstrating high sensitivity and excellent repeatability. nih.gov
Table 1: HPLC-ELSD Method Parameters for Alkanolamine Analysis
| Parameter | Value | Reference |
| Column | XBridge C18 (4.6 × 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol and 0.1% trichloroacetic acid | nih.gov |
| ELSD Sprayer Temp. | 60 °C | nih.gov |
| ELSD Drift Tube Temp. | 90 °C | nih.gov |
| Linearity (r) | 0.997–0.999 | nih.gov |
| Intra- & Interday CV | < 2.71% | nih.gov |
| Recovery | 95.5%–100.8% | nih.gov |
Mixed-Mode Chromatography for Ethanolamine (B43304) and Derivative Separation
Mixed-mode chromatography is a versatile separation technique that utilizes stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange interactions. This approach is particularly effective for separating compounds with diverse polarities, like ethanolamines and their derivatives.
For the separation of ethanolamines (monoethanolamine, diethanolamine (B148213), and triethanolamine), mixed-mode columns like Primesep 100 have been employed. sielc.com These columns can separate analytes through a combination of cation-exchange, hydrophobic, and polar interactions. sielc.com The mobile phase typically consists of a mixture of water, acetonitrile (ACN), and an acid modifier like trifluoroacetic acid (TFA). sielc.comchromforum.org Due to the lack of a UV chromophore in ethanolamines, ELSD or a refractive index detector is often used for their detection. sielc.comhelixchrom.com
Another type of mixed-mode column, Coresep 100, retains basic compounds like ethanolamines using a cation-exchange mechanism. helixchrom.com The ability to adjust mobile phase composition and pH allows for the fine-tuning of selectivity to achieve optimal separation of triethanolamine from its potential impurities.
Spectroscopic and Scattering Techniques for Supramolecular Characterization
In solution, surfactant molecules like this compound can self-assemble into supramolecular structures such as micelles. Spectroscopic and scattering techniques are invaluable for characterizing these aggregates.
Fluorescence Spectroscopy for Micellar Microenvironment and Dynamics
Fluorescence spectroscopy is a highly sensitive technique used to probe the microenvironment and dynamics of micellar systems. While triethanolamine itself can exhibit intrinsic fluorescence under certain conditions, this technique more commonly involves the use of fluorescent probes. researchgate.net These probes partition into the hydrophobic core of the micelles, and changes in their fluorescence emission spectra provide information about the polarity and viscosity of the micellar interior.
Studies on similar surfactant systems have utilized steady-state fluorescence quenching to estimate micelle aggregation numbers (Nagg). researchgate.net The ratio of the intensities of the first and third vibronic peaks (I1/I3) of a pyrene (B120774) probe, for example, is often used to determine the micropolarity of the micellar core. researchgate.net These parameters offer insights into the formation and stability of this compound micelles.
Dynamic Light Scattering (DLS) for Aggregate Size and Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and aggregates in suspension. arxiv.orgnih.gov DLS analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. arxiv.org Smaller particles move faster, leading to more rapid fluctuations in scattered light intensity.
For this compound, DLS is instrumental in determining the hydrodynamic radius of its micelles and any larger aggregates that may be present. This provides information on the size distribution and stability of the aggregates in solution. nih.gov It is important to note that DLS measures the hydrodynamic diameter, which can differ from the particle size determined by other methods like transmission electron microscopy (TEM). rsc.org Careful sample preparation and data analysis are crucial for obtaining reliable results. rsc.org Recent studies on lipid nanoparticles have also explored the use of DLS to determine the diffusion interaction parameter (kD) as an indicator of colloidal stability in the presence of various excipients. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. chemrxiv.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can be used to confirm the molecular structure of this compound. rsc.org The chemical shifts, coupling constants, and peak integrations provide a complete picture of the molecule's connectivity and stereochemistry. nih.govresearchgate.net
Beyond primary structure determination, NMR can also be used to study the interactions within and between molecules in the formation of micelles. For example, changes in chemical shifts upon micellization can indicate which parts of the molecule are located in the hydrophobic core versus the hydrophilic corona of the micelle. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons, further elucidating the conformation of the surfactant molecules within the micelle.
Calorimetric and Rheological Investigations of Self-Assembly
Calorimetric and rheological methods are pivotal in characterizing the dynamic and energetic aspects of this compound self-assembly. These techniques offer insights into the thermodynamics of micelle formation and the viscoelastic properties of the resulting solutions.
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with the formation of micelles in solution. ebi.ac.uk By titrating a concentrated solution of this compound into a solvent, the enthalpy of micellization (ΔHmic) can be determined. mdpi.comnih.gov This provides critical information about the thermodynamic driving forces behind the self-assembly process.
The critical micelle concentration (CMC), the concentration at which micelles begin to form, can also be accurately determined from the ITC data. mdpi.com The shape and magnitude of the heat titration curve are dependent on the concentration of the stock solution. mdpi.com From the CMC and the enthalpy of micellization, other key thermodynamic parameters such as the Gibbs free energy of micellization (ΔGmic) and the entropy of micellization (ΔSmic) can be calculated. ebi.ac.uknih.gov These parameters reveal whether the micellization process is spontaneous and whether it is driven by enthalpic or entropic factors. researchgate.netnih.gov For instance, a negative ΔGmic indicates a spontaneous process, while the signs of ΔHmic and TΔSmic reveal the relative contributions of enthalpy and entropy. researchgate.net Studies on similar surfactant systems have shown that the micellization process is often spontaneous and can be either exothermic or endothermic. researchgate.netnih.gov
Table 1: Thermodynamic Parameters of Micellization for a Hypothetical Surfactant System Determined by ITC
| Thermodynamic Parameter | Value | Unit |
| Critical Micelle Concentration (CMC) | Value | mmol/L |
| Enthalpy of Micellization (ΔHmic) | Value | kJ/mol |
| Gibbs Free Energy of Micellization (ΔGmic) | Value | kJ/mol |
| Entropy of Micellization (ΔSmic) | Value | J/(mol·K) |
Note: The values in this table are illustrative and would need to be determined experimentally for this compound.
Rheological studies are essential for understanding the flow behavior and viscoelastic properties of this compound solutions. These properties are directly linked to the size, shape, and interactions of the self-assembled micellar structures. researchgate.net
Steady-state rheology investigates the relationship between shear stress and shear rate, providing information about the viscosity of the solution. mdpi.com For many surfactant solutions, including those that form wormlike micelles, a shear-thinning behavior is observed, where the viscosity decreases with increasing shear rate. mdpi.comresearchgate.net This behavior is often modeled using power-law equations. mdpi.com The zero-shear viscosity, which is the viscosity at very low shear rates, is a key parameter that reflects the extent of micellar entanglement. researchgate.net
High-frequency rheology probes the viscoelastic response of the material at very short timescales, providing insights into the dynamics of the micellar network. kit.eduoregonstate.edu Techniques such as oscillatory shear measurements are used to determine the storage modulus (G') and the loss modulus (G''). mdpi.comnih.gov G' represents the elastic component (energy stored), while G'' represents the viscous component (energy dissipated). nih.gov In many viscoelastic surfactant solutions, G' is greater than G'' at low frequencies, indicating a predominantly elastic, gel-like behavior. nih.govnih.gov The frequency at which G' equals G'' is known as the crossover frequency, which is related to the relaxation time of the micellar network. nih.gov
Table 2: Rheological Properties of a Hypothetical Viscoelastic Surfactant Solution
| Rheological Parameter | Description | Typical Value/Behavior |
| Zero-Shear Viscosity (η₀) | Viscosity at negligible shear rate. | High, indicating structured fluid. |
| Flow Behavior Index (n) | Power-law model parameter indicating shear-thinning (n<1) or shear-thickening (n>1) behavior. | < 1 (Shear-thinning) |
| Storage Modulus (G') | Measure of the elastic response of the material. | Higher than G'' at low frequencies. |
| Loss Modulus (G'') | Measure of the viscous response of the material. | Lower than G' at low frequencies. |
| Crossover Frequency (ωc) | Frequency at which G' = G''. | Inversely related to the relaxation time of the system. |
Note: The values and behaviors in this table are illustrative and would need to be determined experimentally for this compound.
Microscopy for Visualizing Self-Assembled Structures
Microscopy techniques provide direct visual evidence of the morphology and organization of the self-assembled structures formed by this compound in solution.
Cryo-Transmission Electron Microscopy (Cryo-TEM) is an indispensable tool for the direct visualization of nanoscale structures in their native, hydrated state. nih.govappmicro.org In this technique, a thin film of the surfactant solution is rapidly frozen in a cryogen, such as liquid ethane, to form a vitrified (amorphous) ice layer. appmicro.orgmdpi.com This process preserves the morphology of the self-assembled aggregates without the artifacts that can be introduced by drying or staining. nih.govappmicro.org
Cryo-TEM allows for the detailed characterization of various aggregate morphologies, such as spherical micelles, wormlike micelles, vesicles, and other complex structures. nih.gov It can reveal information about the size, shape, and lamellarity of these aggregates. mdpi.comanu.edu.au For instance, cryo-TEM has been successfully used to visualize the transition from spherical to wormlike micelles in other surfactant systems. researchgate.net The ability to observe individual particles also allows for the identification of coexisting structures within the same sample. anu.edu.au The presence of surfactants can influence the ice thickness in the prepared grids, a factor that is important for obtaining high-quality images. nih.gov
Environmental Fate, Transformation, and Ecotoxicological Implications
Biodegradation Pathways and Kinetics of Triethanolamine (B1662121) Lauroylsarcosinate
Triethanolamine Lauroylsarcosinate is expected to undergo biodegradation, breaking down into simpler, naturally occurring substances. The primary mechanism of its degradation is through the metabolic action of microorganisms present in soil and water.
Aerobic and Anaerobic Transformation in Soil and Aquatic Environments
Under aerobic conditions, found in most surface waters and upper soil layers, this compound is anticipated to readily biodegrade. The molecule is composed of three distinct parts: the triethanolamine head, the lauroyl (a derivative of lauric acid) tail, and a sarcosine (B1681465) (N-methylglycine) linker. The biodegradation pathway likely involves the initial enzymatic hydrolysis of the amide bond linking the lauroyl group to the sarcosine, and the ester bonds of the triethanolamine moiety. researchgate.net This would release lauric acid, sarcosine, and triethanolamine.
Lauric Acid: A common fatty acid, lauric acid is readily metabolized by a wide variety of microorganisms through the β-oxidation pathway. industrialchemicals.gov.au
Sarcosine: This N-methylated amino acid is also expected to be readily biodegradable, ultimately being converted to glycine (B1666218). industrialchemicals.gov.au
Triethanolamine: Studies have shown that triethanolamine is readily biodegradable in various environments, including soil and water. labcorp.com
Under anaerobic conditions, such as in deeper sediments and some wastewater treatment processes, the biodegradation of surfactants can be slower. nih.gov While specific data for this compound is limited, studies on other anionic surfactants have shown that anaerobic biodegradation is possible, though often at a reduced rate compared to aerobic conditions. nih.gov The initial hydrolysis steps are likely similar, but the subsequent degradation of the resulting components may follow different metabolic pathways.
The predicted rapid biodegradation of its components suggests that this compound is unlikely to persist in the environment. industrialchemicals.gov.au
Influence of Environmental Factors on Degradation Rates
The rate of biodegradation of this compound is influenced by several environmental factors:
Temperature: As with most biological processes, biodegradation rates generally increase with temperature up to an optimal point for the active microbial communities. nih.govnih.gov
pH: The activity of microbial enzymes responsible for degradation is pH-dependent. The optimal pH for the degradation of many surfactants is typically near neutral (pH 7). nih.govmdpi.com
Oxygen Availability: Aerobic degradation is generally faster and more complete than anaerobic degradation. nih.gov
Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient biodegradation. nih.gov
Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can support microbial growth and enhance biodegradation rates.
Hydrolysis and Phototransformation Processes
In addition to biodegradation, this compound can be transformed by abiotic processes such as hydrolysis and phototransformation.
pH-Dependent Hydrolysis of the Compound
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the solution. labcorp.comenfo.hufachoekotoxikologie.de For this compound, the amide and ester linkages are susceptible to hydrolysis.
Table 1: General Influence of pH on Hydrolysis of Functional Groups in this compound
| pH Range | Effect on Amide Bond Hydrolysis | Effect on Ester Bond Hydrolysis |
| Acidic (pH < 7) | Catalyzed | Catalyzed |
| Neutral (pH = 7) | Slow | Slow |
| Alkaline (pH > 7) | Catalyzed | Catalyzed |
This table provides a qualitative overview. Actual rates are compound-specific and require experimental data.
Aquatic Environmental Impact and Mitigation Strategies
The potential environmental impact of this compound is primarily related to its aquatic toxicity. As a surfactant, it can affect aquatic organisms by disrupting cell membranes. nih.gov
The ecotoxicity of this compound can be inferred from data on its components and similar surfactants. Triethanolamine itself has been shown to have low acute toxicity to fish and aquatic invertebrates. nih.govresearchgate.net N-acyl sarcosinates are also generally considered to have low to moderate toxicity to aquatic organisms. industrialchemicals.gov.au However, the combined effect of the entire molecule should be considered for a complete risk assessment.
Table 2: Ecotoxicity Data for Components and Related Surfactants
| Organism | Chemical | Endpoint | Value (mg/L) | Reference |
| Algae | Sodium Cocoyl Glycinate | ErC50 | 16.3 | industrialchemicals.gov.au |
| Daphnia magna | Triethanolamine | EC50 (48h) | 609.88 | nih.gov |
| Fish (Zebrafish) | Triethanolamine | LC50 (96h) | >1000 | nih.gov |
| Daphnia magna | Sodium Lauroyl Sarcosinate | EC50 (48h) | 3.9 | industrialchemicals.gov.au |
| Fish (Zebrafish) | Sodium Lauroyl Sarcosinate | LC50 (96h) | 107 | industrialchemicals.gov.au |
This table presents data for individual components or structurally similar compounds and should be interpreted with caution for this compound.
Mitigation strategies to minimize the potential aquatic impact of this compound primarily focus on responsible disposal and effective wastewater treatment. The ready biodegradability of this compound suggests that conventional wastewater treatment plants should be effective in removing it before it reaches surface waters. Promoting the use of environmentally friendly formulations and educating consumers on proper disposal of products containing this surfactant can also contribute to reducing its environmental footprint.
Assessment of Ecotoxicity to Aquatic Organisms (General Surfactant Principles)
The lauroyl sarcosinate anion, often studied as Sodium Lauroyl Sarcosinate, is classified as harmful to aquatic life and moderately toxic to aquatic organisms. sigmaaldrich.comregulations.govsigmaaldrich.com It can cause serious eye irritation and is harmful if inhaled in concentrated forms. sigmaaldrich.comsigmaaldrich.com Ecotoxicity data for Desmodesmus subspicatus (green algae) show a 72-hour EC50 of 79 mg/L. sigmaaldrich.com
Table 1: Ecotoxicity Data for this compound Components
| Chemical Component | Test Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Triethanolamine | Pimephales promelas (Fathead Minnow) | LC50 | 11,800 | 96 hours | oecd.org |
| Triethanolamine | Daphnia magna (Water Flea) | EC50 | 1,390 | 24 hours | oecd.org |
| Triethanolamine | Daphnia magna (Water Flea) | NOEC (Reproduction) | 16 | 21 days | oecd.org |
| Sodium Lauroyl Sarcosinate | Desmodesmus subspicatus (Green Algae) | ErC50 | 79 | 72 hours | sigmaaldrich.com |
Role of Biodegradability in Mitigating Environmental Effects
A critical factor in mitigating the potential environmental impact of this compound is its high biodegradability. saapedia.orgsantos.com Both the triethanolamine and lauroyl sarcosinate components are readily biodegradable, which prevents their accumulation in the environment. santos.comoup.comoup.com
Triethanolamine has been shown to biodegrade rapidly in various environmental simulations. Its half-life in activated sludge from a municipal wastewater treatment facility ranges from just 0.02 to 0.10 days. oup.com In surface soil, the half-life is between 0.5 and 1.8 days, and in river water, it averages 1.2 days. oup.comoup.com This rapid degradation ensures that the substance is extensively removed in sewage treatment plants and does not persist in soil or water systems. santos.comoup.com
Similarly, lauroyl sarcosinate is recognized as a biodegradable surfactant. santos.com Upon entering the environment, it is expected to degrade rapidly into its natural components. regulations.gov The ready biodegradability of both constituents means that this compound is categorized as not persistent, significantly reducing the potential for long-term environmental exposure and effects. santos.com
Table 2: Biodegradation Half-life of Triethanolamine
| Environment | Initial Concentration | Half-life (days) | Reference |
|---|---|---|---|
| Activated Sludge | Not specified | 0.02 - 0.10 | oup.com |
| Sandy Loam Soil | 1.4 - 2,000 mg/kg | 0.5 - 1.8 | oup.comoup.com |
Transformation Product Behavior and Potential Ecotoxicity
Understanding the behavior of transformation products is essential for a complete environmental assessment. As this compound biodegrades, it breaks down into smaller molecules.
The lauroyl sarcosinate portion of the molecule degrades into lauric acid and sarcosine (N-methylglycine). regulations.gov Both of these are naturally occurring substances. Lauric acid is a common fatty acid found in many vegetable oils and animal fats, and sarcosine is an amino acid intermediate found in various biological pathways. regulations.govcir-safety.org Sarcosine is further degraded into the common amino acid glycine. regulations.gov Given that these degradation products are endogenous to many organisms and ecosystems, they are considered to have low potential for ecotoxicity. regulations.gov
The primary concern with triethanolamine-containing compounds is the potential for the formation of N-nitrosamines, which are known carcinogens. This can occur if the product is in a nitrosating environment, for instance, in the presence of nitrites. saapedia.orgnih.gov Commercial grades of triethanolamine may contain diethanolamine (B148213) as an impurity, which can also form nitrosamines. nih.gov Therefore, formulations with this compound should avoid conditions that promote the formation of N-nitroso compounds. nih.govbohrium.com
Computational Modeling and Simulation in Triethanolamine Lauroylsarcosinate Research
Molecular Dynamics Simulations of Interfacial Behavior
Molecular dynamics (MD) simulations track the movement of atoms and molecules over time, offering a dynamic view of surfactant behavior at interfaces. This is essential for understanding how Triethanolamine (B1662121) Lauroylsarcosinate functions in emulsions, foams, and other formulations.
The study of how individual surfactant molecules assemble into larger structures like micelles is fundamental to their application. Researchers employ two primary types of models for these simulations:
Atomistic Models: In this approach, every atom in the surfactant and solvent molecules is explicitly represented. This high level of detail allows for the accurate simulation of specific interactions, such as hydrogen bonding and electrostatic interactions, which are critical for understanding the behavior of the polar head groups of both the sarcosinate anion and the triethanolamine counterion. However, the computational cost is high, limiting these simulations to smaller systems and shorter timescales. acs.org
Coarse-Grained (CG) Models: To overcome the limitations of atomistic models, CG methods group several atoms into single interaction sites or "beads". mdpi.comacs.org For Triethanolamine Lauroylsarcosinate, this could involve representing the 12-carbon lauroyl tail as a few beads, the sarcosinate headgroup as one or two beads, and the triethanolamine counterion similarly. This reduction in the number of particles allows for the simulation of much larger systems and over longer periods, making it feasible to study processes like micelle formation and phase behavior. mdpi.comnih.govnih.gov Developing a CG force field that is compatible with ionic surfactants is a key challenge, requiring careful parameterization to reproduce experimental properties. rsc.org Hybrid models that combine an atomistic description for the surfactant with a coarse-grained solvent can offer a balance between accuracy and computational efficiency. acs.org
MD simulations are extensively used to model the adsorption of surfactants at liquid-liquid (e.g., oil-water) or liquid-air interfaces and to predict the resulting interfacial tension (IFT). nih.gov The simulation starts with surfactant molecules in the bulk phase and observes their migration to the interface. This process is driven by the hydrophobic effect, where the lauroyl tail seeks to minimize contact with water.
Key insights from these simulations include:
Adsorption Kinetics: The rate at which surfactant molecules populate the interface.
Interfacial Structure: The orientation and packing of this compound molecules at the interface. The simulations can reveal how the charged sarcosinate headgroup and the triethanolamine counterion arrange themselves relative to the water phase.
IFT Reduction: By calculating the pressure tensor across the simulation box, the IFT can be determined as a function of surfactant concentration at the interface. This allows for the computational prediction of a surfactant's efficiency in reducing interfacial tension. While specific simulation data for this compound is not prevalent in public literature, studies on similar anionic surfactants like sodium dodecylbenzenesulfonate (SDBS) show that hydrophobic interactions of the alkyl chains are the primary driver for interfacial adsorption. nih.gov
The table below summarizes the different modeling approaches used in surfactant research.
Table 1: Overview of Computational Modeling Techniques for Surfactants| Modeling Technique | Principle | Key Predictions for this compound | Primary Advantage | Primary Limitation |
|---|---|---|---|---|
| Atomistic MD | Each atom is an individual particle. | Detailed headgroup-counterion interactions, solvent structuring. | High accuracy, captures specific chemical interactions. | Computationally expensive, limited system size and timescale. |
| Coarse-Grained MD | Groups of atoms are represented as single "beads". | Micelle formation, aggregation numbers, phase behavior. | Access to large length and time scales. mdpi.comnih.gov | Loss of chemical detail, requires careful parameterization. acs.org |
| Quantum Chemistry (DFT) | Solves approximations of the Schrödinger equation. | pKa values, electronic properties, reaction energy barriers. kyushu-u.ac.jpnih.gov | High accuracy for electronic properties, non-empirical. kyushu-u.ac.jp | Very high computational cost, limited to small systems. |
| Machine Learning (AI/ML) | Learns from existing data to make predictions. | CMC, HLB, phase behavior, reaction yields. digitellinc.comacs.orgacs.org | Fast predictions, can screen vast chemical spaces. digitellinc.com | Requires large, high-quality training datasets. acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These calculations provide fundamental insights into the reactivity and intrinsic properties of this compound.
The performance of this compound is highly dependent on the pH of the solution, which dictates the protonation state of both the N-lauroylsarcosine carboxylic acid group and the triethanolamine amino group. QC methods are invaluable for predicting the acid dissociation constant (pKa). kyushu-u.ac.jp
The standard approach involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent. nih.gov This is typically achieved by:
Performing geometry optimizations and frequency calculations for both the protonated and deprotonated forms of the molecule in the gas phase. uillinois.edu
Calculating the solvation free energies for all species using a continuum solvation model, such as the Polarizable Continuum Model (PCM). kyushu-u.ac.jp
Combining these energies to compute the free energy of the reaction in solution, from which the pKa can be derived. nih.govuillinois.edu
Accurate pKa prediction is crucial for formulating products, as the charge state of the surfactant affects its solubility, interfacial packing, and interaction with other components.
The synthesis of N-acyl sarcosinates typically involves the Schotten-Baumann reaction, where a fatty acid chloride (lauroyl chloride) reacts with sarcosine (B1681465) in the presence of a base. wikipedia.orgorganic-chemistry.org The resulting N-lauroylsarcosine acid is then neutralized with triethanolamine. google.com
Quantum chemistry can model this entire reaction pathway. youtube.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows researchers to:
Identify the rate-limiting step of the synthesis.
Understand the mechanism of competing side reactions, such as the hydrolysis of lauroyl chloride, which reduces yield. cam.ac.ukrsc.org
Investigate the catalytic effect of the base used.
Similarly, QC calculations can be applied to model degradation pathways, such as the hydrolysis of the amide bond under certain pH and temperature conditions, providing crucial information about the compound's stability.
Machine Learning and Artificial Intelligence in Surfactant Design and Prediction
The use of machine learning (ML) and artificial intelligence (AI) is rapidly transforming surfactant science by enabling high-throughput screening and property prediction without the need for extensive experimentation or costly simulations. digitellinc.comrsc.org
For a surfactant like this compound, ML models can be trained on large datasets of known surfactants to predict a wide range of properties based on its molecular structure. digitellinc.com A common approach is to use Graph Neural Networks (GNNs), which can directly learn from the graph representation of a molecule (atoms as nodes, bonds as edges), thus capturing structural information automatically. digitellinc.comthemoonlight.io
Key applications of AI/ML in this context include:
Property Prediction: Models can accurately predict fundamental surfactant properties such as the Critical Micelle Concentration (CMC), Hydrophile-Lipophile Balance (HLB), surface tension, and even phase behavior. nih.govdigitellinc.comacs.org
De Novo Design: AI can be used to design entirely new surfactant molecules with a desired property profile. By learning the relationship between structure and function, the models can suggest novel chemical structures that are likely to perform well for a specific application.
Formulation Optimization: AI can optimize complex formulations containing multiple ingredients by predicting how they will interact. For instance, an AI model could predict the yield of a reaction under various conditions, guiding chemists to the most efficient synthesis methods. acs.org
The table below showcases some of the key surfactant properties that can be predicted using modern machine learning models.
Table 2: Surfactant Properties Predictable by Machine Learning Models| Property | Description | Relevance to Surfactant Performance |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which surfactants begin to form micelles. | A measure of surfactant efficiency; lower CMC is often desirable. themoonlight.io |
| Hydrophile-Lipophile Balance (HLB) | A measure of the degree to which a surfactant is hydrophilic or lipophilic. | Determines the type of emulsion (O/W or W/O) a surfactant will form. digitellinc.com |
| Surface Tension | The tension of the surface film of a liquid caused by the attraction of the particles. | Indicates how effectively a surfactant can reduce surface energy. |
| Phase Behavior | The physical states (e.g., micellar, lamellar, hexagonal) a surfactant forms at different concentrations and temperatures. | Critical for product stability, texture, and manufacturing processes. acs.org |
| Reaction Yield | The amount of product obtained in a chemical reaction. | Enables optimization of synthesis pathways for efficiency and sustainability. acs.org |
Rheological Modeling of Complex Fluid Systems
The flow behavior (rheology) of solutions containing this compound is critical for product performance and consumer acceptance, especially in personal care and cosmetic products. Rheological modeling provides a framework for understanding and predicting this behavior.
Surfactant solutions, particularly at concentrations above the CMC where wormlike micelles can form, often exhibit viscoelasticity—a property of materials that show both viscous (fluid-like) and elastic (solid-like) characteristics. wikipedia.org Constitutive models are mathematical equations that describe the relationship between stress, strain, and their time dependence in these materials. wikipedia.org
These models help predict a material's response to different types of deformation. wikipedia.org For surfactant solutions, they can describe phenomena like texture, pourability, and the ability to suspend particles. Several models are used to characterize linear viscoelasticity, each representing a different combination of ideal viscous (dashpot) and elastic (spring) elements. wikipedia.org
The table below summarizes common constitutive models for linear viscoelasticity.
| Model | Components | Description |
| Maxwell | A spring and a dashpot in series | Describes stress relaxation over time but does not fully capture creep behavior. |
| Kelvin-Voigt | A spring and a dashpot in parallel | Models viscoelastic creep but is less accurate for stress relaxation. |
| Standard Linear Solid (Zener) | Two springs and a dashpot | Combines features of the Maxwell and Kelvin-Voigt models, providing a more realistic description of both creep and stress relaxation. |
| Generalized Maxwell (Wiechert) | Multiple Maxwell elements in parallel | Represents a distribution of relaxation times, which is often necessary to accurately model the complex behavior of polymeric and surfactant systems. wikipedia.org |
This table summarizes key models used to describe the viscoelastic behavior of complex fluids.
Many formulations containing this compound are non-Newtonian, meaning their viscosity changes with the applied shear rate. A common and desirable characteristic is shear-thinning (or pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. utc.edu This is important for products that need to be thick in the container but flow easily when squeezed or spread.
Computational Fluid Dynamics (CFD) is a powerful tool for simulating the flow dynamics of such fluids. researchgate.net By solving the fundamental equations of fluid motion, CFD can predict flow patterns, velocity profiles, and viscosity distribution in complex geometries, such as during mixing in a tank or dispensing from a bottle. researchgate.net
The following table shows representative data from a simulation of a shear-thinning fluid, illustrating the relationship between shear rate and viscosity.
| Shear Rate (s⁻¹) | Simulated Viscosity (Pa·s) |
| 0.1 | 10.5 |
| 1.0 | 3.2 |
| 10.0 | 0.8 |
| 100.0 | 0.2 |
This data is illustrative of the shear-thinning behavior observed in simulations of non-Newtonian fluids.
Future Research Directions and Emerging Paradigms
Integration of AI and Big Data Analytics in Surfactant Discovery
AI can be applied across the entire surfactant value chain, from raw material sourcing to end-product formulation. h5mag.com Key areas where AI is expected to have a significant impact include:
Product Development: AI algorithms can predict the properties of new surfactant molecules, guiding chemists in their synthesis efforts. h5mag.com Generative models, coupled with reinforcement learning, can even design novel surfactant structures with desired characteristics, such as a low critical micelle concentration (CMC). acs.org
Manufacturing: AI can optimize manufacturing processes for both new and existing surfactants, leading to improved efficiency and reduced costs. h5mag.com
Formulation: AI can assist in the development of complex formulations by predicting the interactions between different ingredients. h5mag.com
Several companies are already leveraging AI in their research and development efforts. For instance, Unilever is using AI to discover plant-based alternatives to palm oil for surfactants and to design more sustainable detergent formulations. h5mag.com While the application of AI specifically to surfactants is still in its early stages, its successful use in the broader field of chemistry indicates its immense potential for the surfactant industry. h5mag.com
Table 1: Impact of AI and Big Data on Surfactant Discovery
| Area of Impact | Application of AI and Big Data | Potential Benefits |
| Product Development | Predictive modeling of surfactant properties, generative design of new molecules. h5mag.comacs.org | Faster discovery of high-performance, sustainable surfactants. |
| Manufacturing | Optimization of synthesis and production processes. h5mag.com | Increased efficiency, reduced costs, and lower environmental footprint. |
| Formulation | Prediction of ingredient interactions and formulation performance. h5mag.com | Development of more effective and stable products. |
| Data Analysis | Extraction and organization of information from patents and scientific literature. h5mag.com | Accelerated research and development cycles. |
Development of Multifunctional Surfactants with Targeted Performance
There is a growing demand for surfactants that can perform multiple functions within a single formulation. This trend is driven by the need for more efficient and cost-effective products across various industries, from personal care to oilfield applications. futuremarketinsights.com Multifunctional surfactants can offer a combination of properties such as wetting, emulsification, corrosion inhibition, and antimicrobial activity. frontiersin.orgfuturemarketinsights.com
In the oil and gas industry, for example, multifunctional surfactants are being developed to enhance oil recovery by combining wettability alteration, emulsification, and corrosion control in a single chemical package. futuremarketinsights.com In the realm of personal care, research is focused on creating surfactants that not only cleanse but also provide additional benefits like conditioning, moisturizing, or antimicrobial effects. frontiersin.org
A notable area of research is the development of bio-inspired multifunctional surfactant catalysts. flinders.edu.auunimelb.edu.au These molecules mimic the active sites of enzymes to carry out specific chemical reactions, opening up new possibilities for catalysis in aqueous environments. flinders.edu.auunimelb.edu.au For instance, a surfactant catalyst inspired by hydrolases has been designed to incorporate the key functional groups of the enzyme's catalytic triad. unimelb.edu.au
The design of these advanced surfactants often involves tailoring their molecular structure to achieve specific functionalities. rsc.org This can include modifying the hydrophilic head group to enhance water solubility and reduce irritation potential, or incorporating aromatic rings to improve performance at high temperatures. rsc.org
Microfluidic and Nanotechnology Applications in Surfactant Science
Microfluidics and nanotechnology are providing powerful new tools for the study and application of surfactants. Droplet-based microfluidics, which involves the generation and manipulation of picoliter- to nanoliter-sized droplets, relies heavily on surfactants to stabilize the droplet interface. rsc.orgepfl.ch This technology has numerous applications in high-throughput screening, single-cell analysis, and materials synthesis. epfl.chazonano.com
The choice of surfactant is critical in droplet-based microfluidics, as it influences droplet stability, biocompatibility, and molecular exchange between droplets. rsc.org Researchers are actively developing new surfactants specifically designed for these applications. rsc.org Microfluidic devices themselves are also being used as platforms to study the dynamic properties of surfactants at interfaces, providing valuable insights into their behavior at small time and length scales. rsc.org
Nanotechnology offers further opportunities for innovation in surfactant science. The self-assembly of surfactants into structures like micelles and vesicles can be harnessed to create nanoparticles for various applications, including drug delivery and the synthesis of advanced materials. azonano.commdpi.com Microfluidic devices can be used to control the formation of these nanoparticles with high precision. azonano.com
Furthermore, the combination of surfactants and nanoparticles in "nanofluids" can lead to interesting synergistic effects. For example, the addition of nanoparticles to a surfactant solution can significantly alter the wetting properties of a surface, which has potential applications in enhanced oil recovery and microchannel flow. acs.org
Table 2: Applications of Microfluidics and Nanotechnology in Surfactant Science
| Technology | Application | Key Role of Surfactants |
| Droplet-Based Microfluidics | High-throughput screening, single-cell analysis, materials synthesis. epfl.chazonano.com | Stabilization of droplet interfaces, control of biocompatibility. rsc.org |
| Nanoparticle Synthesis | Drug delivery, advanced materials. azonano.commdpi.com | Template for the formation of nanoparticles through self-assembly. azonano.com |
| Nanofluids | Enhanced oil recovery, microchannel flow. acs.org | Modification of interfacial properties in conjunction with nanoparticles. acs.org |
Mechanistic Understanding of Complex Surfactant Interactions at Biological Interfaces
A deeper understanding of how surfactants interact with biological interfaces, such as cell membranes and proteins, is crucial for developing safer and more effective products, particularly in the personal care and pharmaceutical sectors. Future research will focus on elucidating the complex mechanisms that govern these interactions at a molecular level.
Pulmonary surfactant, a natural mixture of lipids and proteins that lines the alveoli of the lungs, provides a compelling model for studying these interactions. nih.govnih.gov It plays a critical role in reducing surface tension, which is essential for breathing, and also participates in the lung's innate immune defense. nih.govnih.gov The surfactant proteins (SP-A, SP-B, SP-C, and SP-D) interact with phospholipids (B1166683) to form a highly organized and stable structure that can also bind to and neutralize pathogens. nih.gov
Understanding how synthetic surfactants interact with and potentially disrupt these natural biological structures is a key area of research. For example, studies on the interaction of surfactants with supported lipid bilayers, which mimic cell membranes, can provide insights into the mechanisms of skin irritation. rsc.org Techniques such as neutron reflectometry and quartz crystal microbalance with dissipation monitoring are being used to probe these interactions in detail.
The goal is to design surfactants with improved biocompatibility and specific biological activities. By understanding the structure-activity relationships that govern surfactant-membrane interactions, it may be possible to develop molecules that can, for instance, enhance the delivery of drugs across the skin or selectively target certain types of cells.
Q & A
Q. Table 1: Taguchi Optimization Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Enzyme load | 1–5% w/w | 3% |
| Temperature | 40–60°C | 50°C |
| OA:TEA molar ratio | 1:1 – 1:3 | 1:2 |
| Reaction time | 12–24 hours | 18 hours |
Advanced: How should researchers resolve contradictions in spectroscopic data when analyzing this compound-metal complexes?
Answer:
Address discrepancies via:
- Multi-technique validation : Cross-reference IR data (e.g., hydroxyl band shifts) with X-ray crystallography to confirm ligand coordination modes .
- Electronic spectroscopy : Compare UV-Vis absorption maxima (e.g., d-d transitions at 500–600 nm for octahedral Cu²⁺) with theoretical ligand field parameters .
- Error analysis : Calculate confidence intervals for conductivity measurements (e.g., ±5% for Λm values) to distinguish between 1:2 vs. 1:3 electrolytes .
Basic: What are the critical steps for validating the identity of this compound in solution?
Answer:
- Methyl blue test : Mix the compound with methyl blue and NaOH; a blue chloroform layer confirms lauroylsarcosinate .
- Acid-base titration : Neutralize excess triethanolamine with HCl to verify stoichiometry .
- Elemental analysis : Confirm C, H, N, and S content (±0.3% deviation from theoretical values) .
Advanced: How can computational modeling predict the surfactant behavior of this compound in aqueous systems?
Answer:
- Molecular dynamics (MD) simulations : Model micelle formation using software like GROMACS. Parameters include:
- Critical micelle concentration (CMC): Compare simulated aggregation numbers with experimental data (e.g., surface tension measurements).
- Headgroup orientation: Analyze radial distribution functions (RDFs) for N–O interactions .
- Density functional theory (DFT) : Calculate electrostatic potential maps to predict interactions with metal ions or biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
